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molecular formula K2CO3<br>CK2O3 B104465 Potassium carbonate CAS No. 584-08-7

Potassium carbonate

Cat. No. B104465
M. Wt: 138.205 g/mol
InChI Key: BWHMMNNQKKPAPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916702B2

Procedure details

A 0.08 M stock solution of the (S)-methyl 2-(4-((4-((1-(4-chlorophenyl)cyclopropyl)amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)benzamido)-4-(2-ethoxy-2-oxoacetamido)butanoate in NMP was prepared and DIPEA (5.0 eq) was charged in. To each of the amines (15 eq) weighed into 16×100 mm threaded vials was added 1000 μLs of the (S)-methyl 2-(4-((4-((1-(4-chlorophenyl)cyclopropyl)amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)benzamido)-3-(2-ethoxy-2-oxoacetamido)propanoate/DIPEA solution. The reactions were agitated at 350 rpm on an Innova platform shaker at room temperature for 48 hours. Samples were blown down using a Zymark tabletop dryer at 30° C. for 3 hours. A 1.8M solution of potassium carbonate in water was prepared. To each of the reaction vials was added 0.5 mL of acetone followed by 0.5 mls of the potassium carbonate solution. Vials were capped and agitated at 350 rpm on an Innova platform shaker at room temperature for 72 hours. Samples were blown down using a Zymark tabletop dryer at 30° C. for 3 hours before redissolving in 1 mL DMF each. Mixtures were transferred to a 96 well filter plate collecting into a 96 well deep-well plate. Reaction vials were rinsed with 500 μLs of DMF each and rinses were transferred to the appropriate wells of the filter plate. The desired products were isolated by preparative HPLC.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
(S)-methyl 2-(4-((4-((1-(4-chlorophenyl)cyclopropyl)amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)benzamido)-3-(2-ethoxy-2-oxoacetamido)propanoate DIPEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.5 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CCN([CH:7]([CH3:9])C)C(C)C.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([NH:20][C:21]3[N:26]=[C:25]([O:27][CH2:28][C:29]([F:32])([F:31])[F:30])[N:24]=[C:23]([NH:33][C:34]4[CH:56]=[CH:55][C:37]([C:38]([NH:40][C@@H:41](CNC(=O)C(OCC)=O)[C:42]([O:44][CH3:45])=[O:43])=[O:39])=[CH:36][CH:35]=4)[N:22]=3)[CH2:19][CH2:18]2)=[CH:13][CH:12]=1.CCN(C(C)C)C(C)C.CCN(C(N1N=N[N:80]([C:83]2[C:88](Cl)=CC=CC=2)[C:78]1=[O:79])=O)C1CCCCC1.[C:90](=[O:93])([O-:92])[O-:91].[K+:94].[K+]>CN1C(=O)CCC1.O.CN(C=O)C.CC(C)=O>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([NH:20][C:21]3[N:26]=[C:25]([O:27][CH2:28][C:29]([F:30])([F:32])[F:31])[N:24]=[C:23]([NH:33][C:34]4[CH:56]=[CH:55][C:37]([C:38]([NH:40][C@@H:41]([CH2:88][CH2:83][NH:80][C:78](=[O:79])[C:90]([O:92][CH2:7][CH3:9])=[O:91])[C:42]([O:44][CH3:45])=[O:43])=[O:39])=[CH:36][CH:35]=4)[N:22]=3)[CH2:19][CH2:18]2)=[CH:13][CH:12]=1.[C:90](=[O:91])([O-:93])[O-:92].[K+:94].[K+:94] |f:1.2,4.5.6,12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Six
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
(S)-methyl 2-(4-((4-((1-(4-chlorophenyl)cyclopropyl)amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)benzamido)-3-(2-ethoxy-2-oxoacetamido)propanoate DIPEA
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CC1)NC1=NC(=NC(=N1)OCC(F)(F)F)NC1=CC=C(C(=O)N[C@H](C(=O)OC)CNC(C(=O)OCC)=O)C=C1.CCN(C(C)C)C(C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl
Step Nine
Name
Quantity
0.5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30° C.
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
To each of the reaction vials
CUSTOM
Type
CUSTOM
Details
Vials were capped
CUSTOM
Type
CUSTOM
Details
at 30° C.
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
collecting into a 96 well deep-well plate
CUSTOM
Type
CUSTOM
Details
Reaction vials
WASH
Type
WASH
Details
were rinsed with 500 μLs of DMF each and rinses
CUSTOM
Type
CUSTOM
Details
The desired products were isolated by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CC1)NC1=NC(=NC(=N1)OCC(F)(F)F)NC1=CC=C(C(=O)N[C@H](C(=O)OC)CCNC(C(=O)OCC)=O)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C([O-])([O-])=O.[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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